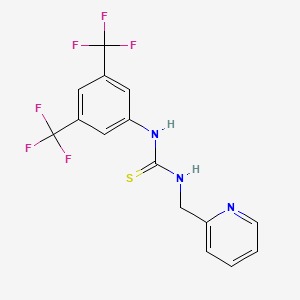

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea

Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea is a thiourea derivative featuring a 3,5-bis(trifluoromethyl)phenyl group and a 2-pyridylmethyl substituent. Its molecular structure was confirmed via crystallographic analysis, as reported in Acta Crystallographica Section E . The compound’s synthesis typically involves reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a primary amine, a method shared with many analogs (e.g., ). The electron-withdrawing trifluoromethyl groups enhance stability and influence intermolecular interactions, while the pyridyl moiety may contribute to coordination or catalytic activity.

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-(pyridin-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6N3S/c16-14(17,18)9-5-10(15(19,20)21)7-12(6-9)24-13(25)23-8-11-3-1-2-4-22-11/h1-7H,8H2,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLENHPFYYXWNKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F6N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-pyridylmethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The thiourea group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the thiourea moiety, forming new compounds with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted thioureas, amines, and other derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₅F₆N₃S

- Molecular Weight : 371.34 g/mol

- IUPAC Name : 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea

The compound features a thiourea functional group, which is known for its ability to engage in hydrogen bonding interactions, making it a valuable motif in catalysis and biological activity.

Organocatalysis

- Catalytic Activity : The compound is part of a class of thiourea-based catalysts that have been extensively studied for their ability to promote organic reactions through non-covalent interactions. Specifically, the 3,5-bis(trifluoromethyl)phenyl moiety enhances the catalytic efficiency by stabilizing transition states via hydrogen bonding .

-

Applications in Organic Transformations :

- Asymmetric Synthesis : Thioureas are utilized in asymmetric synthesis to induce chirality in products. The unique electronic properties of the trifluoromethyl groups can influence reaction pathways and selectivity.

- Michael Additions and Aldol Reactions : The compound facilitates various reactions such as Michael additions and aldol reactions, which are fundamental in constructing complex organic molecules .

Medicinal Chemistry

- Anticancer Activity : Research has indicated that thiourea derivatives exhibit anticancer properties. The trifluoromethyl groups contribute to the lipophilicity of the compounds, potentially enhancing their bioavailability and efficacy against cancer cell lines .

- Antimicrobial Properties : Some studies have reported that thiourea compounds possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. The structural modifications provided by the pyridylmethyl group may enhance interaction with microbial targets .

Case Study 1: Organocatalytic Applications

A study conducted by Schreiner's group demonstrated the effectiveness of thiourea-based catalysts in promoting enantioselective reactions. The incorporation of the 3,5-bis(trifluoromethyl)phenyl motif was pivotal in achieving high yields and selectivity in asymmetric transformations .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Michael Addition | 85 | 92 |

| Aldol Reaction | 78 | 88 |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines have shown that derivatives of this thiourea compound can inhibit cell proliferation effectively. A specific derivative demonstrated IC50 values comparable to established chemotherapeutics, indicating potential for further development .

| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 15 | Doxorubicin (10) |

| HeLa (Cervical) | 20 | Cisplatin (12) |

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other non-covalent interactions with target molecules, leading to inhibition or modulation of their activity. The bis(trifluoromethyl)phenyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the pyridylmethyl group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Chirality : Many analogs (e.g., ) are chiral, enabling enantioselective catalysis or molecular recognition.

- Functional Groups : Hydroxyl, silyl, and phosphine substituents (e.g., ) expand utility in coordination chemistry or catalysis.

- Lipophilicity : Trifluoromethyl groups enhance lipophilicity, as seen in antimicrobial SAR studies (Lipinski compliance: ).

Trends :

- Polar aprotic solvents (e.g., CH₂Cl₂, THF) are preferred.

- Yields vary with steric hindrance of the amine; bulky substituents (e.g., quinuclidine) may reduce efficiency.

Physicochemical Data

*Predicted based on analog data .

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiourea moiety linked to a pyridine ring and a bis(trifluoromethyl)phenyl group. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and biological interactions.

Mechanisms of Biological Activity

The biological activity of thioureas, including this compound, is often attributed to their ability to form hydrogen bonds and interact with biological macromolecules. The following mechanisms have been identified:

- Enzyme Inhibition : Thioureas can inhibit various enzymes by mimicking substrate structures or binding to active sites.

- Antioxidant Activity : Some thioureas exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Compounds with thiourea functionalities have shown promise as antimicrobial agents against various pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study reported that this compound exhibited significant inhibition of urease activity, which is crucial for the treatment of urinary infections caused by urease-producing bacteria. The compound's ability to bind at the active site of the enzyme was confirmed through kinetic studies.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant activity of this thiourea indicated a strong capacity to reduce oxidative stress in cellular models. The compound demonstrated a dose-dependent effect in scavenging DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation showed that this thiourea derivative displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activities. Advanced techniques such as high-throughput screening are being employed to explore structure-activity relationships (SAR) further.

- Synthesis Improvements : New synthetic pathways are being developed that could yield higher purity and yield of the compound.

- Expanded Applications : Investigations into the use of this compound in drug formulations for treating infections or as an antioxidant agent are ongoing.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-pyridylmethyl)thiourea?

- Methodological Answer : The compound is synthesized by reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate (10 mmol) with 2-aminopyridine (10 mmol) in acetonitrile (30 mL) at room temperature for 24 hours. The reaction proceeds via nucleophilic addition, yielding the thiourea derivative with a 90% yield. Crystallization is achieved by slow evaporation of the solvent .

Q. How is the molecular structure of this thiourea derivative characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method for structural elucidation. Key parameters include orthorhombic crystal symmetry (space group Pbcn), unit cell dimensions (a = 15.0907 Å, b = 7.7491 Å, c = 26.709 Å), and hydrogen-bonding interactions between the thiourea moiety and pyridine nitrogen . Complementary characterization uses NMR (e.g., δ 14.17 ppm for the thiourea NH proton) and elemental analysis .

Q. What spectroscopic and analytical methods confirm purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify functional groups (e.g., thiourea NH signals, pyridyl protons).

- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z = 365.30 for ).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using reverse-phase columns .

Advanced Research Questions

Q. What challenges arise in resolving conformational disorder during X-ray crystallography?

- Methodological Answer : The trifluoromethyl () groups exhibit rotational disorder around the C–C bonds, requiring restrained refinement with occupancy ratios (e.g., 0.54:0.46). Use the SQUEEZE algorithm in PLATON to account for solvent-accessible voids and minimize residual electron density artifacts. Refinement software (e.g., SHELXL) applies constraints to C–F bond lengths and angles .

Q. How do intermolecular interactions stabilize the crystal packing?

- Methodological Answer : The crystal lattice is stabilized by:

- Intramolecular N–H⋯N interactions, forming a six-membered hydrogen-bonded ring.

- Intermolecular N–H⋯S and C–H⋯S interactions between thiourea sulfur and adjacent pyridyl/phenyl groups, creating infinite chains. These interactions are critical for maintaining structural rigidity and can be quantified using Hirshfeld surface analysis .

Q. How can computational chemistry predict electronic properties relevant to catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations model the compound’s electronic structure, including:

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity in hydrogen-bonding catalysis.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for substrate activation.

Pair computational results with experimental SCXRD data to validate hydrogen-bond donor strength (e.g., thiourea N–H bond lengths) .

Q. What experimental strategies evaluate thiourea derivatives in asymmetric catalysis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates in model transformations (e.g., Michael additions) using chiral substrates.

- Enantiomeric Excess (ee) Analysis : Employ chiral HPLC or polarimetry to quantify stereoselectivity.

Compare results with structurally similar catalysts (e.g., ferrocenyl thioureas in ) to assess electronic/steric effects .

Contradiction Analysis

- Discrepancy in CF Disorder : reports conformational disorder in CF groups, while does not explicitly address this. Resolution involves cross-validating refinement parameters (e.g., occupancy ratios, residual density maps) and comparing with analogous thiourea derivatives (e.g., ’s ferrocenyl compound).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.